molecular formula C7H11NO2 B1444959 2-Furanethanamine, beta-methoxy- CAS No. 98431-68-6

2-Furanethanamine, beta-methoxy-

Cat. No. B1444959
CAS RN: 98431-68-6
M. Wt: 141.17 g/mol
InChI Key: WNWRQLNLIRNVFJ-UHFFFAOYSA-N
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Description

2-Furanethanamine, beta-methoxy-, also known as 2-Furanmethanamine, is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Furanethanamine, beta-methoxy- consists of a furan ring attached to an ethanamine group with a methoxy group at the beta position . The exact 3D structure and conformation would require more detailed analysis.


Physical And Chemical Properties Analysis

2-Furanethanamine, beta-methoxy- has a molecular weight of 141.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .
    • Method : The process involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Functionalized β-lactams

    • Field : Organic Chemistry
    • Application : Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes .
    • Method : The ketenes were generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .
    • Results : (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)-methyl]-1-(4-methoxyphenyl)methanimine .
  • Bio-based Materials

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) have excellent applications in bio-based materials .
    • Method : The process involves the synthesis of a wide range of compounds from biomass via FPCs .
    • Results : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
  • m-Aryloxy Phenols

    • Field : Organic Chemistry
    • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
    • Method : Many synthesis methods have been developed for m-aryloxy phenols, which allow for the preparation of complex m-aryloxy phenols with functional groups .
    • Results : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Chiral Furans

    • Field : Green Chemistry
    • Application : Chiral furans can be synthesized from biomass via furan platform chemicals (FPCs) .
    • Method : A simple and effective method for the synthesis of chiral furans takes advantage of the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .
    • Results : The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
  • Nucleophilic Substitution Pathway

    • Field : Organic Chemistry
    • Application : The employment of 2-MeTHF as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane .
    • Method : The process involves the use of 2-MeTHF as a solvent .
    • Results : Significant differences were observed in the behavior of these organometals in 2-MeTHF and in cyclopentyl methyl ether (CPME) .

Safety And Hazards

The safety data and hazards associated with 2-Furanethanamine, beta-methoxy- are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(furan-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWRQLNLIRNVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanethanamine, beta-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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